2-(Aminomethyl)-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl acetoacetate and guanidine, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and solvent selection to facilitate the reaction process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction could produce amine-substituted products .
Scientific Research Applications
2-(Aminomethyl)-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Aminomethyl)-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one include other pyrimidine derivatives such as:
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)indole
- 2-(Aminomethyl)oxazoline .
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(aminomethyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-3-6-5(2)10-7(4-9)11-8(6)12/h3-4,9H2,1-2H3,(H,10,11,12) |
InChI Key |
ATPXXDBVIFYGHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.